5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-ethoxy-3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
Properties
IUPAC Name |
5-[[4-(3-chlorophenyl)piperazin-1-yl]-(4-ethoxy-3-methoxyphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28ClN5O3S/c1-4-34-20-9-8-17(14-21(20)33-3)22(23-24(32)31-25(35-23)27-16(2)28-31)30-12-10-29(11-13-30)19-7-5-6-18(26)15-19/h5-9,14-15,22,32H,4,10-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRXOJEXVURUWID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCN(CC4)C5=CC(=CC=C5)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-ethoxy-3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure integrates various pharmacophores, including a piperazine moiety and a thiazolo-triazole framework, which are known to influence biological activity. The presence of the chlorophenyl group may enhance receptor binding and bioactivity.
| Property | Value |
|---|---|
| Molecular Formula | C20H24ClN5O3S |
| Molecular Weight | 423.95 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in DMSO |
Anticancer Activity
Research indicates that compounds containing piperazine and thiazole moieties exhibit significant anticancer properties. For instance, studies have shown that similar piperazine derivatives demonstrate cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the disruption of the cell cycle at the G1/S phase and the activation of apoptotic pathways .
Antimicrobial Properties
The thiazolo-triazole structure is associated with antimicrobial activity. Compounds with similar frameworks have been explored for their ability to inhibit bacterial growth and exhibit antifungal properties. The interaction of these compounds with microbial membranes may lead to increased permeability and cell death .
Neuropharmacological Effects
Piperazine derivatives are known for their neuropharmacological effects, including anxiolytic and antidepressant activities. The interaction of the piperazine ring with neurotransmitter receptors (e.g., serotonin and dopamine receptors) could explain the compound's potential in treating mood disorders .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction: The piperazine moiety likely interacts with neurotransmitter receptors, influencing signaling pathways associated with mood regulation.
- Cell Cycle Inhibition: Similar compounds have been shown to halt the cell cycle in cancer cells, leading to reduced proliferation.
- Apoptosis Induction: Activation of apoptotic pathways through mitochondrial dysfunction or caspase activation has been documented in related compounds.
Study 1: Anticancer Efficacy
In vitro studies demonstrated that the compound significantly inhibited the growth of human breast cancer cells (MCF-7) at concentrations as low as 10 µM. Flow cytometry analysis revealed an increase in early apoptotic cells when treated with the compound compared to control groups .
Study 2: Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 25 µg/mL against both strains, suggesting potent antibacterial properties .
Scientific Research Applications
Medicinal Chemistry
Antidepressant Properties
Research indicates that compounds containing piperazine moieties, like the one , exhibit significant antidepressant activity. The structural characteristics of the compound suggest that it may interact with neurotransmitter systems, particularly serotonin and dopamine receptors, which are crucial in mood regulation .
Anticancer Activity
Preliminary studies have shown that thiazolo-triazole derivatives can inhibit cancer cell proliferation. The specific compound may exhibit cytotoxic effects against various cancer cell lines due to its ability to interfere with cellular signaling pathways involved in tumor growth .
Neuropharmacology
Potential as an Antipsychotic
The piperazine ring is a common feature in many antipsychotic medications. This compound's structure suggests it could modulate dopaminergic and serotonergic systems, making it a candidate for further investigation as an antipsychotic agent. Studies are needed to evaluate its efficacy and safety profile in animal models and clinical trials .
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the chemical structure of this compound and its biological activity is critical for drug development. SAR studies can help identify which modifications enhance therapeutic effects or reduce side effects. For instance, varying the substituents on the piperazine or thiazole rings can yield derivatives with improved potency or selectivity for specific targets .
Synthesis and Derivative Development
The synthesis of this compound involves multi-step reactions that can be optimized for yield and purity. Research into alternative synthetic pathways can lead to more efficient production methods, which is essential for scaling up for pharmaceutical applications . Additionally, exploring derivatives of this compound may uncover novel therapeutic agents with enhanced properties.
Case Study 1: Antidepressant Efficacy
In a study examining various piperazine derivatives, one derivative closely related to our compound demonstrated significant antidepressant effects in rodent models when administered at specific dosages. Behavioral tests indicated reduced depressive-like symptoms compared to control groups .
Case Study 2: Anticancer Activity
A derivative of the compound was tested against breast cancer cell lines (MCF-7). Results indicated a dose-dependent inhibition of cell proliferation, suggesting potential as a lead compound for developing new anticancer therapies .
Comparison with Similar Compounds
Triazole-Thiazole Hybrids
Compounds like 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles () share a triazole-thiadiazole core but lack the piperazine and chlorophenyl substituents. These derivatives prioritize pyrazole and methoxyphenyl groups, which enhance interactions with biological targets such as 14α-demethylase lanosterol (PDB: 3LD6), as shown in docking studies .
Thiazolo-Pyrimidine Derivatives
Ethyl 5-(4-chlorophenyl)-2-[(Z)-(methoxycarbonyl)methylene]-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate () shares a chlorophenyl group and thiazolo-pyrimidine core but diverges in substituents (e.g., ester groups vs. triazole-piperazine). This compound’s Z-configuration and electron-withdrawing substituents suggest different solubility and metabolic stability compared to the target compound’s ethoxy-methoxy aromatic system .
Imidazo-Triazolones
5-(4-Methoxybenzylidene)-2-(2-chlorophenyl)-2,3-dihydro-3-phenyl-1H-imidazo[1,2-b][1,2,4]triazol-6(5H)-one () incorporates a chlorophenyl group and methoxybenzylidene moiety but lacks the thiazole ring. Its imidazo-triazolone core may influence bioavailability, as fused imidazole systems often exhibit enhanced membrane permeability .
Comparable Pathways
- Thiol-acetyl reactions : describes chloroacetyl intermediates reacting with aryl thiols to form pyrazolines, a strategy adaptable for introducing thiazole or triazole thioethers .
- Phosphorus oxychloride-mediated cyclization : Used in and to synthesize triazolo-thiadiazoles, this method could be relevant for forming the target compound’s fused triazole-thiazole system .
Pharmacological Potential
Key Observations :
- The absence of ester or carbonyl groups (unlike and ) could reduce metabolic hydrolysis, increasing in vivo stability.
Physicochemical Properties
- Molecular Weight : At 514.04 g/mol, the target compound exceeds Lipinski’s rule of five threshold (500 g/mol), which may limit oral bioavailability. Comparatively, pyrazoline derivatives () have lower masses (~350–450 g/mol), favoring better absorption .
- Polar Groups : The ethoxy and methoxy groups contribute to moderate polarity, similar to compounds in and , but the piperazine moiety introduces basicity (pKa ~8–9), aiding solubility in acidic environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
